molecular formula C23H26N2O4 B7713121 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide

Cat. No. B7713121
M. Wt: 394.5 g/mol
InChI Key: DWKWUSXSDJWAID-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying cancer cell growth and proliferation. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are a number of future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of interest is the development of more efficient synthesis methods that can be scaled up for industrial production. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in combination with other anti-cancer drugs to improve treatment outcomes.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-hydroxy-6-methylquinoline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-10-25(23(27)16-7-9-20(28-3)21(13-16)29-4)14-18-12-17-11-15(2)6-8-19(17)24-22(18)26/h6-9,11-13H,5,10,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWUSXSDJWAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide

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